molecular formula C20H22N2O4 B3462838 1-benzoyl-4-(2,6-dimethoxybenzoyl)piperazine

1-benzoyl-4-(2,6-dimethoxybenzoyl)piperazine

Cat. No. B3462838
M. Wt: 354.4 g/mol
InChI Key: AZDJJPRFNZYMKT-UHFFFAOYSA-N
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Description

  • Structure : It consists of a piperazine ring with benzyl and dimethoxybenzoyl substituents .

Synthesis Analysis

BZP was first synthesized by Burroughs Wellcome & Company in 1944. Although initially investigated as a potential antihelminthic (anti-parasitic) agent for farm animals, it was later abandoned due to side effects. Subsequent research explored its potential as an antidepressant, but BZP’s amphetamine-like effects and abuse liability led to its rejection for medical use .


Molecular Structure Analysis

The molecular structure of BZP features a piperazine ring with a benzyl group and two dimethoxybenzoyl groups attached. The benzyl group provides rigidity, while the dimethoxybenzoyl moieties contribute to its pharmacological properties .


Chemical Reactions Analysis

BZP is known for its stimulant and euphoriant properties. Studies conducted between 2000 and 2011 revealed that its effects are similar to amphetamine, albeit at approximately 10 times the dosage by weight. Adverse effects include acute psychosis, renal toxicity, and seizures. Deaths from piperazine derivatives, including BZP, are rare but have been reported .


Physical And Chemical Properties Analysis

  • Excretion : Renal

Safety and Hazards

  • Deaths related to BZP are extremely rare but have been reported .

Future Directions

  • Developing harm reduction strategies for recreational users .

properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-9-6-10-17(26-2)18(16)20(24)22-13-11-21(12-14-22)19(23)15-7-4-3-5-8-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDJJPRFNZYMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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